molecular formula C8H14ClNO2 B1416119 Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride CAS No. 2203716-19-0

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B1416119
CAS No.: 2203716-19-0
M. Wt: 191.65 g/mol
InChI Key: HHRRHIWMRORATM-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. This compound is a hydrochloride salt derived from octahydrocyclopenta[c]pyrrole-5-carboxylic acid, which is a cyclic amine with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors followed by hydrochloride salt formation. One common synthetic route starts with the cyclization of a suitable di-unsaturated amine precursor under acidic conditions to form the cyclic structure. The resulting carboxylic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding studies.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or enzyme being studied.

Comparison with Similar Compounds

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is structurally similar to other cyclic amines and carboxylic acids. Some similar compounds include:

  • Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride: This compound differs in the position of the carboxylic acid group on the ring.

  • Cyclopentanecarboxylic acid hydrochloride: This compound has a simpler ring structure without the additional nitrogen atom.

Uniqueness: The presence of the nitrogen atom in the ring structure of this compound makes it distinct from simpler cyclic carboxylic acids, providing unique chemical and biological properties.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-1-6-3-9-4-7(6)2-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRRHIWMRORATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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